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Compound of Interest

Compound Name: Santolina alcohol

Cat. No.: B12104717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Santolina alcohol, a naturally occurring monoterpene alcohol. The information presented

herein is intended to assist in the identification, characterization, and quality control of this

compound for research and drug development purposes. This document details its mass

spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic

characteristics, along with generalized experimental protocols for obtaining such data.

Mass Spectrometry (MS)
Mass spectrometry of Santolina alcohol provides key information regarding its molecular

weight and fragmentation pattern, which is crucial for its identification, particularly in complex

mixtures like essential oils.

Table 1: Mass Spectrometry Data for Santolina alcohol

Parameter Value Reference

Molecular Formula C₁₀H₁₈O [1][2][3][4]

Molecular Weight 154.25 g/mol [5]

Major Fragment Ions (m/z) 81 (Base Peak), 59, 96 [5]
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like Santolina alcohol within

essential oil matrices.[6]

Sample Preparation: Essential oil samples containing Santolina alcohol are typically diluted

in a volatile solvent, such as acetone or hexane, prior to injection.

Gas Chromatography (GC):

Column: A non-polar capillary column (e.g., DB-5) is commonly used.[2]

Carrier Gas: Helium or Hydrogen.[2]

Injection Mode: Split injection is often employed to prevent column overloading.

Temperature Program: A temperature ramp is used to separate the components of the

essential oil. For example, an initial temperature of 40°C held for a few minutes, followed

by a ramp up to 280°C.[2]

Retention Index (RI): The retention index of Santolina alcohol on a non-polar column is

approximately 1038.[2] On a polar column (e.g., CP-Wax 52CB), the retention index is

around 1382.[3]

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Data Acquisition: Mass spectra are recorded over a mass range of approximately 35-350

Da.[6]

Identification: The resulting mass spectrum is compared with reference spectra in

databases such as the NIST Mass Spectral Library for positive identification.[4]

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. For Santolina alcohol, the key functional groups are the hydroxyl (-OH) group and

the carbon-carbon double bonds (C=C). While a specific experimental spectrum for Santolina
alcohol is not readily available in the public domain, the expected absorption bands can be

predicted based on its structure.

Table 2: Predicted Infrared (IR) Absorption Data for Santolina alcohol

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H stretch ~3300-3400
Strong, broad absorption

characteristic of an alcohol.

C-H stretch (sp²) ~3010-3095
Medium absorption from the

vinyl and alkene C-H bonds.

C-H stretch (sp³) ~2850-2960

Strong absorption from the

methyl and methine C-H

bonds.

C=C stretch ~1640-1680

Medium absorption from the

vinyl and internal double

bonds.

C-O stretch ~1000-1260
Strong absorption from the

tertiary alcohol C-O bond.

Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: As Santolina alcohol is a liquid at room temperature, it can be

analyzed as a neat liquid. A thin film is prepared by placing a drop of the sample between

two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean salt plates is recorded first and automatically subtracted from the

sample spectrum.
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Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Although experimentally determined high-resolution NMR data for Santolina alcohol
is not widely published, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C

NMR) can be predicted based on its chemical structure.

Table 3: Predicted ¹H NMR Chemical Shifts for Santolina alcohol

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Justification

-OH ~1.5-2.5 Singlet

The chemical shift of

the hydroxyl proton

can vary and it

typically appears as a

broad singlet.

=CH₂ (vinyl) ~4.9-5.2 Multiplet
Protons of a terminal

double bond.

=CH- (vinyl) ~5.7-6.0 Multiplet

Proton of a terminal

double bond, adjacent

to a chiral center.

=CH- (internal) ~5.0-5.4 Multiplet
Proton on the internal

double bond.

-CH- (allylic) ~2.5-3.0 Multiplet
Proton adjacent to two

double bonds.

-C(CH₃)₂ ~1.2-1.4 Singlet

Methyl groups on the

carbon bearing the

hydroxyl group.

=C(CH₃)₂ ~1.6-1.8 Singlet
Methyl groups on the

internal double bond.
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Table 4: Predicted ¹³C NMR Chemical Shifts for Santolina alcohol

Carbon
Predicted Chemical Shift
(δ, ppm)

Justification

-C(OH) ~70-75
Carbon attached to the

hydroxyl group.

C=C (internal) ~120-140
Carbons of the internal double

bond.

C=C (vinyl) ~110-145
Carbons of the terminal double

bond.

-CH- (allylic) ~45-55
Carbon adjacent to two double

bonds.

-C(CH₃)₂ ~25-30
Methyl carbons attached to the

C-OH carbon.

=C(CH₃)₂ ~18-25
Methyl carbons on the internal

double bond.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified Santolina alcohol are dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Spectroscopy:

A standard one-pulse experiment is performed to obtain the ¹H spectrum.

Key parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Spectroscopy:
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A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each

carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential

for the complete and unambiguous assignment of all proton and carbon signals, especially

for complex molecules like terpenes.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a natural product like Santolina alcohol.
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Caption: Workflow for the isolation and spectroscopic characterization of Santolina alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12104717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

